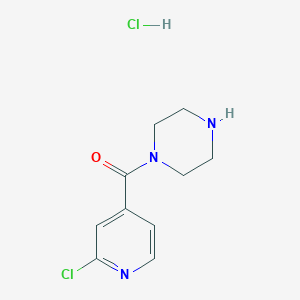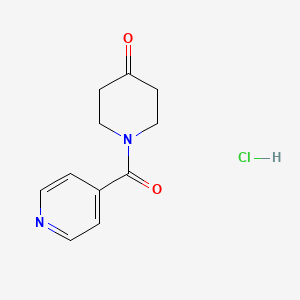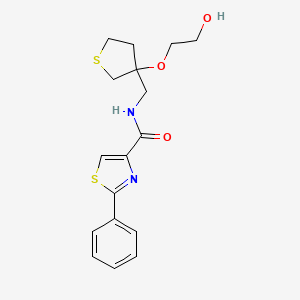![molecular formula C15H17N5 B2938175 1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-07-1](/img/structure/B2938175.png)
1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as MP-PPP, is a chemical compound that belongs to the pyrazolopyrimidine class of molecules. It has been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Characterization
Researchers have developed various synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives, including microwave-assisted techniques, which have been evaluated for their potential in biological applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation explored their insecticidal and antibacterial potential, showcasing the versatility of these compounds in chemical synthesis and biological efficacy (Deohate & Palaspagar, 2020)[https://consensus.app/papers/synthesis-pyrimidine-linked-heterocyclics-microwave-deohate/f3e5392db82158288cb3496f2ddb1908/?utm_source=chatgpt].
Antimicrobial Applications
A significant focus has been placed on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies demonstrate their effectiveness against various microbial strains, indicating their potential as antimicrobial agents. For example, the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coating and printing ink paste highlighted their very good antimicrobial effect when incorporated into polyurethane varnish and printing ink (El‐Wahab et al., 2015)[https://consensus.app/papers/synthesis-evaluation-antimicrobial-additive-based-el‐wahab/b477308b73a5595693f74c30e90159b2/?utm_source=chatgpt].
Anticancer Activities
The anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives have also been a topic of research. Compounds synthesized in this class have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results. The exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplifies the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
Serotonin Receptor Antagonism
Another area of interest is the development of pyrazolo[3,4-d]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists. These studies are crucial for understanding the neurological applications of these compounds, including potential treatments for neurological disorders. The synthesis and structure-activity interactions in amines containing the 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragment demonstrated significant activity, highlighting the compound's potential in neuroscience research (Ivachtchenko et al., 2013)[https://consensus.app/papers/antagonists-serotonin-5ht6-receptors-synthesis-ivachtchenko/e8130ec667e35cdd97ab532122663aae/?utm_source=chatgpt].
作用機序
The mechanism of action of this compound would depend on its biological target. Pyrazolopyrimidines are known to have diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The exact mechanism of action would need to be determined through biological testing.
特性
IUPAC Name |
1-(3-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)12-6-4-5-11(3)7-12/h4-10H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUYVOQCYFUOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate](/img/structure/B2938094.png)

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B2938098.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone](/img/structure/B2938100.png)
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938101.png)


![(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2938106.png)


![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2938109.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)

